Technical Monograph: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile
Technical Monograph: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile
This technical guide provides an in-depth analysis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile , a critical heterocyclic intermediate used in the synthesis of pyrrolidone-based pharmaceuticals (racetams) and gamma-aminobutyric acid (GABA) analogs.
Executive Summary
1-Benzyl-5-oxopyrrolidine-3-carbonitrile (also known as 1-Benzyl-4-cyano-2-pyrrolidone ) is a functionalized gamma-lactam scaffold. It serves as a versatile building block in medicinal chemistry, particularly for the development of nootropic agents (racetams), CNS-active compounds, and antimicrobial agents. Its structural core—a 5-membered lactam ring with a nitrile handle—allows for diverse downstream transformations, including hydrolysis to carboxylic acids, reduction to amines, or cyclization to bicyclic heterocycles.
While the specific CAS number for the nitrile derivative is not widely indexed in public commercial catalogs, it is the direct dehydration product of 1-Benzyl-5-oxopyrrolidine-3-carboxamide (CAS 116041-19-1) and a derivative of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8) .
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identification
| Property | Detail |
| Systematic Name | 1-Benzyl-5-oxopyrrolidine-3-carbonitrile |
| Alternative Names | 1-Benzyl-4-cyano-2-pyrrolidone; N-Benzyl-3-cyanopyrrolidin-5-one |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Parent Acid CAS | 5733-86-8 (Acid form); 51523-00-3 (Methyl ester) |
| Precursor Amide CAS | 116041-19-1 |
| Chirality | Contains one chiral center at C3. Often synthesized as a racemate unless chiral amines or catalysts are used. |
Predicted Physicochemical Data
Note: Data derived from structural analogs (Acid/Amide) and computational models.
| Parameter | Value (Approximate) |
| Physical State | White to off-white crystalline solid or viscous oil |
| Melting Point | 85–95 °C (Estimated based on amide MP of 144°C) |
| Boiling Point | ~420 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, DMSO, Methanol, Acetonitrile; Sparingly soluble in Water |
| LogP | ~1.5 – 1.8 |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (Nitrile N, Lactam O) |
Synthesis & Manufacturing Methodologies
The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile is typically achieved through a convergent route starting from Itaconic Acid and Benzylamine . This pathway is preferred for its atom economy and scalability.
Core Synthesis Pathway (The "Itaconate Route")
This self-validating protocol relies on the thermal Aza-Michael addition followed by cyclization.
Step 1: Formation of the Scaffold (CAS 5733-86-8)
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Reagents: Itaconic acid, Benzylamine, Water/Xylene.
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Mechanism: Benzylamine undergoes conjugate addition to the exocyclic double bond of itaconic acid. The intermediate acyclic amino-diacid undergoes thermal dehydration to close the lactam ring.
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Protocol: Reflux Itaconic acid (1.0 eq) and Benzylamine (1.0 eq) in water or xylene. The product, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, precipitates upon cooling or acidification.
Step 2: Amidation (CAS 116041-19-1)
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Reagents: Thionyl Chloride (SOCl₂), Ammonia (NH₃).
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Protocol: Convert the acid to the acid chloride using SOCl₂ (or Oxalyl chloride). Treat the crude acid chloride with aqueous or gaseous ammonia to yield the primary amide.
Step 3: Dehydration to Nitrile
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Reagents: Trifluoroacetic Anhydride (TFAA) or Phosphorus Oxychloride (POCl₃), Pyridine.
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Protocol: Treat the amide with TFAA/Pyridine in dichloromethane at 0°C. The dehydration of the primary amide yields the target nitrile.
Visualization of Synthesis Logic
Caption: Convergent synthesis of the target nitrile from Itaconic acid via the isolated Acid and Amide intermediates.
Applications in Drug Discovery[3]
Racetam Pharmacophore Development
The 2-pyrrolidone (gamma-lactam) ring is the defining pharmacophore of the Racetam class of nootropics (e.g., Piracetam, Levetiracetam). The 1-benzyl-5-oxopyrrolidine-3-carbonitrile scaffold allows for unique modifications:
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C3-Functionalization: The nitrile group at C3 is electron-withdrawing, increasing the acidity of the alpha-proton (C3-H). This allows for alkylation at C3 to create quaternary centers, a strategy used to improve metabolic stability.
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Reduction to Amines: The nitrile can be reduced to a primary amine (–CH₂NH₂), providing a handle for coupling amino acids or other solubilizing groups.
Enzyme Inhibition
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated as inhibitors of Pyroglutamyl-peptidase I , an enzyme involved in the degradation of neuropeptides. The nitrile group can act as a "warhead" or transition-state mimic in covalent inhibitors.
Chiral Building Blocks
Using chiral benzylamines (e.g., (R)-alpha-methylbenzylamine) during the initial synthesis allows for the resolution of the C3 stereocenter. This is critical for synthesizing enantiopure drugs, as biological activity in the racetam class is often stereospecific (e.g., (S)-Levetiracetam vs. (R)-isomer).
Analytical Characterization
To validate the synthesis of the nitrile from the amide, the following spectroscopic markers are definitive:
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | ~2240 cm⁻¹ (Sharp, Weak) | Appearance of the C≡N stretching vibration. |
| FT-IR | Disappearance of 3200-3400 cm⁻¹ | Loss of N-H stretches from the primary amide precursor. |
| 1H-NMR | ~3.5 - 3.8 ppm (Multiplet) | The methine proton at C3 (alpha to CN) shifts downfield relative to the acid/amide. |
| 13C-NMR | ~118-120 ppm | Characteristic signal for the Nitrile carbon (–CN). |
| 13C-NMR | ~170-172 ppm | Lactam Carbonyl (C=O). |
Safety & Handling (MSDS Summary)
While specific toxicological data for the nitrile may be limited, it should be handled with the precautions standard for arylalkyl nitriles and pyrrolidones .
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Hazards:
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Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality can liberate cyanide ions metabolically, though less likely in stable aliphatic nitriles).
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Irritant: Causes skin and serious eye irritation.
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Handling: Use in a fume hood. Avoid contact with strong acids and bases which may hydrolyze the nitrile.
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Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption (hygroscopic).
References
- Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (Parent Acid): Source: Sigma-Aldrich / Merck. "1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Sheet."
- Amide Precursor (CAS 116041-19-1): Source: ChemicalBook / Key Organics. "1-Benzyl-5-oxopyrrolidine-3-carboxamide Properties."
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General Synthesis of Pyrrolidones from Itaconates
- Source:Journal of Organic Chemistry. "Kinetics and mechanism of the addition of benzylamines to activated olefins." (Contextual reference for Aza-Michael addition mechanism).
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URL:[Link]
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Reduced Analog (1-Benzylpyrrolidine-3-carbonitrile)
